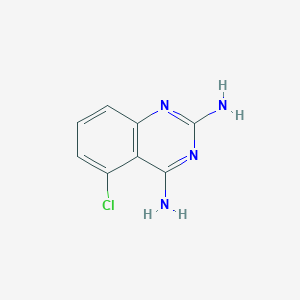

5-Chloroquinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVDQDKAMWPQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169932 | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17511-21-6 | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17511-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Chloroquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Chloroquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a thorough understanding of its characteristics.

Core Chemical Properties

This compound, with the molecular formula C₈H₇ClN₄, is a substituted quinazoline.[1] Its chemical structure features a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 5 and two amino groups at positions 2 and 4. This scaffold is common in compounds with diverse biological activities. The fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₄ | PubChem[1] |

| Molecular Weight | 194.62 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17511-21-6 | PubChem[1] |

| Topological Polar Surface Area | 77.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| XLogP3-AA (Predicted) | 1.5 | PubChem[1] |

Spectral Data (Representative)

Direct experimental spectral data for this compound is not available in the public domain. The following tables present representative spectral data from closely related quinazoline derivatives to provide an expected range for the chemical shifts and vibrational frequencies.

¹H NMR (Proton NMR) - Representative Data for a Quinazoline Core

Note: The chemical shifts are highly dependent on the solvent and the specific substitution pattern.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.0 - 8.5 | m | Aromatic protons |

| 5.0 - 7.0 | br s | Amine protons (NH₂) |

¹³C NMR (Carbon NMR) - Representative Data for a Quinazoline Core

| Chemical Shift (δ) ppm | Assignment |

| 110 - 160 | Aromatic and heteroaromatic carbons |

| 150 - 170 | Carbons attached to nitrogen (C=N) |

IR (Infrared) Spectroscopy - Representative Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3500 | N-H stretching (amines) |

| 1600 - 1650 | C=N stretching |

| 1450 - 1600 | Aromatic C=C stretching |

| 700 - 800 | C-Cl stretching |

Mass Spectrometry

The expected exact mass of this compound is 194.0359.[1] In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 194, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ at approximately 32% of the [M]+ intensity).

Synthesis and Experimental Protocols

A detailed, specific experimental protocol for the synthesis of this compound is not widely published. However, based on general methods for the synthesis of 2,4-diaminoquinazolines, a plausible synthetic route can be proposed.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis:

-

Reaction Setup: A mixture of 2-amino-6-chlorobenzonitrile and guanidine hydrochloride in a suitable high-boiling solvent (e.g., 2-methoxyethanol or N,N-dimethylformamide) is prepared in a reaction vessel equipped with a condenser and a magnetic stirrer.

-

Reaction Conditions: A base, such as sodium methoxide or potassium carbonate, is added to the mixture. The reaction is then heated to reflux for several hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure this compound.

Biological Activity and Signaling Pathways

Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.

Kinase Inhibition

The 4-aminoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] These compounds often act as competitive inhibitors at the ATP-binding site of various kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] Given its structure, this compound is a potential inhibitor of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Proposed EGFR/VEGFR Signaling Pathway Inhibition:

Caption: Proposed inhibition of EGFR and VEGFR signaling pathways.

Kinase Inhibition Assay Protocol (General)

The following protocol outlines a general method for assessing the inhibitory activity of this compound against a target kinase, such as EGFR or VEGFR.

Experimental Workflow for Kinase Inhibition Assay:

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in assay buffer.

-

Prepare solutions of the target kinase (e.g., recombinant human EGFR or VEGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase and the test compound at various concentrations.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP consumed (e.g., Kinase-Glo® assay).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

-

Antimalarial Activity

2,4-Diaminoquinazoline derivatives have shown promise as antimalarial agents. Their mechanism of action is often attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. Inhibition of DHFR disrupts the synthesis of nucleic acids, leading to the death of the parasite.

Conclusion

This compound is a molecule with significant potential for drug discovery, particularly in the areas of oncology and infectious diseases. Its structural similarity to known kinase inhibitors and antimalarial agents makes it a compelling candidate for further investigation. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for researchers by summarizing its known properties and providing context through data from related compounds and established experimental protocols. Further studies are warranted to fully elucidate its chemical and biological profile.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloroquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Chloroquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry. This document details the key identifiers, predicted spectral data, and relevant experimental methodologies for the characterization of this molecule. Furthermore, it explores the potential biological significance of the 2,4-diaminoquinazoline core by visualizing its interaction with the Wnt signaling pathway.

Core Molecular Identity

This compound is a substituted quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. The core structure is modified with a chlorine atom at position 5 and two amino groups at positions 2 and 4.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₈H₇ClN₄[1] |

| Molecular Weight | 194.62 g/mol [1] |

| CAS Number | 17511-21-6[1] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N[1] |

Predicted Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-6 | 7.2 - 7.4 | Doublet of doublets (dd) | J₆₋₇ ≈ 7-9, J₆₋₈ ≈ 1-2 |

| H-7 | 6.8 - 7.0 | Triplet (t) | J₇₋₆ ≈ 7-9, J₇₋₈ ≈ 7-9 |

| H-8 | 7.5 - 7.7 | Doublet of doublets (dd) | J₈₋₇ ≈ 7-9, J₈₋₆ ≈ 1-2 |

| -NH₂ (C2) | 6.0 - 6.5 | Broad singlet (br s) | - |

| -NH₂ (C4) | 7.0 - 7.5 | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 |

| C-4 | 165 - 170 |

| C-4a | 110 - 115 |

| C-5 | 130 - 135 |

| C-6 | 120 - 125 |

| C-7 | 115 - 120 |

| C-8 | 125 - 130 |

| C-8a | 150 - 155 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 195.04 | Protonated molecular ion |

| [M+H-NH₃]⁺ | 178.01 | Loss of an amino group |

| [M+H-Cl]⁺ | 160.07 | Loss of the chlorine atom |

The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M peak.

Experimental Protocols for Structure Elucidation

The following sections outline detailed methodologies for the key experiments required to confirm the structure of this compound.

Synthesis of 2,4-Diaminoquinazolines

A common synthetic route to 2,4-diaminoquinazolines involves the reaction of a corresponding 2,4-dichloroquinazoline with an amine. The regioselectivity of this nucleophilic aromatic substitution typically favors substitution at the 4-position first.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 2,4-diaminoquinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for unambiguous assignments.

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS). Acquire data in the positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

MS/MS Analysis: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

X-ray Crystallography

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters using full-matrix least-squares methods.

-

Structure Validation: Validate the final crystal structure using software tools to check for geometric consistency and other potential issues.

Biological Context: Inhibition of the Wnt Signaling Pathway

Derivatives of 2,4-diaminoquinazoline have been identified as inhibitors of the Wnt signaling pathway, which plays a crucial role in embryonic development and is often dysregulated in cancer.[2][3] The canonical Wnt pathway involves the regulation of β-catenin levels, which in turn controls the transcription of target genes.

Canonical Wnt Signaling Pathway and Inhibition by 2,4-Diaminoquinazolines

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states, and the point of inhibition by 2,4-diaminoquinazoline derivatives.

In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. When a Wnt ligand binds to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by binding to TCF/LEF transcription factors. 2,4-diaminoquinazoline derivatives have been shown to inhibit this pathway, potentially by interfering with the interaction between β-catenin and TCF/LEF, thereby suppressing the expression of Wnt target genes.[2][3] This mechanism of action makes them attractive candidates for further investigation as anticancer agents.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While direct experimental data is not currently available, predictive analysis based on closely related analogs provides a robust framework for its characterization. The synthesis and detailed analysis of this compound are warranted, particularly given the established role of the 2,4-diaminoquinazoline scaffold as an inhibitor of the Wnt signaling pathway, a critical target in drug discovery. This technical guide serves as a comprehensive resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related quinazoline derivatives.

References

An In-depth Technical Guide to 5-Chloroquinazoline-2,4-diamine (CAS: 17511-21-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloroquinazoline-2,4-diamine, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, a representative synthetic protocol, and its role as a scaffold for developing potent bioactive molecules, including inhibitors of key signaling pathways implicated in various diseases.

Physicochemical Properties

This compound is a stable, solid organic compound. Its core structure, a quinazoline ring substituted with two amino groups and a chlorine atom, makes it a valuable intermediate for further chemical modifications.[1][2][3][4][5][6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17511-21-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₇ClN₄ | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 240.3-242.4 °C (for a similar derivative) | [7] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3-AA | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 77.8 Ų | [1] |

Synthesis and Purification

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar 2,4-diaminoquinazoline derivatives.

Materials:

-

2-Amino-6-chlorobenzonitrile

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for salt formation, optional)

-

Activated carbon

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-chlorobenzonitrile (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: To this solution, add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (2.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification:

-

Neutralize the residue with a dilute aqueous acid solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by silica gel column chromatography using a dichloromethane/methanol gradient.

-

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Synthesis and Purification:

Biological Activity and Mechanism of Action

The 2,4-diaminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[9] Derivatives of this compound have shown a wide range of activities, including antimalarial, antineoplastic, and antibacterial effects.[10]

3.1. Dihydrofolate Reductase (DHFR) Inhibition

One of the primary mechanisms of action for 2,4-diaminoquinazoline derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[11][12][13][14] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes it a key target for anticancer and antimicrobial therapies. Several 2,4-diamino-5-chloroquinazoline analogues have been synthesized and evaluated as potent DHFR inhibitors.[12]

Table 2: In Vitro DHFR Inhibition by 2,4-Diamino-5-chloroquinazoline Analogs

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| Analog 10 | P. carinii | 0.012 | [12] |

| Analog 10 | T. gondii | 0.0064 | [12] |

| Analog 17 | T. gondii | 0.016 | [12] |

| QN254 | P. falciparum (V1S strain) | 0.009 | [11] |

| Note: Analogs 10 and 17 are 6-substituted derivatives of 2,4-diamino-5-chloroquinazoline. |

3.2. Kinase Inhibition

The quinazoline core is a well-established scaffold for the development of kinase inhibitors. Derivatives of 2,4-diaminoquinazoline have been investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

3.2.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. The quinazoline scaffold is a common feature in many EGFR and VEGFR inhibitors. While specific data for this compound is not available, the general mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling cascades.

EGFR Signaling Pathway Inhibition:

VEGFR Signaling Pathway Inhibition:

References

- 1. 2,4-Quinazolinediamine, 5-chloro- | C8H7ClN4 | CID 205130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17511-21-6|this compound|BLD Pharm [bldpharm.com]

- 3. 17511-21-6 this compound AKSci 5348BA [aksci.com]

- 4. anaxlab.com [anaxlab.com]

- 5. CAS:17511-21-6, this compound-毕得医药 [bidepharm.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. rsc.org [rsc.org]

- 8. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Unveiling the Therapeutic Potential of 5-Chloroquinazoline-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-Chloroquinazoline-2,4-diamine has emerged as a significant pharmacophore, demonstrating a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, focusing on its mechanisms of action, relevant signaling pathways, and quantitative biological data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Core Biological Activities and Mechanisms of Action

The primary biological activities associated with the this compound scaffold are its potent antifolate , kinase inhibitory , and antineoplastic effects.

Antifolate Activity: Dihydrofolate Reductase (DHFR) Inhibition

A significant body of evidence points to the inhibition of dihydrofolate reductase (DHFR) as a primary mechanism of action for this compound and its analogs. DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell proliferation.[1] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and protozoa.[2][3]

The 2,4-diaminoquinazoline structure mimics the natural substrate of DHFR, dihydrofolate, allowing it to bind to the active site of the enzyme.[1] This competitive inhibition is a key factor in the antimalarial and anticancer properties observed with this class of compounds.[2][4]

Kinase Inhibition

The quinazoline core is a well-established scaffold for the development of kinase inhibitors. Derivatives of this compound have been shown to inhibit various protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

-

p21-Activated Kinase 4 (PAK4) Inhibition: Several studies have identified 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, which are structurally related to this compound, as potent and selective inhibitors of PAK4.[5] PAK4 is a serine/threonine kinase that plays a role in cell migration, invasion, and proliferation, and its overexpression is associated with various cancers.[5]

-

Other Kinase Targets: The broader 4-anilinoquinazoline class, to which this compound belongs, has been extensively explored for its inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases such as c-Src and Abl.[6][7]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various derivatives of this compound. It is important to note that the specific activity can vary significantly based on the substitutions on the core scaffold.

| Compound/Derivative | Target | Assay Type | IC50 (µM) | Cell Line/Organism | Reference |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Pneumocystis carinii DHFR | Enzyme Inhibition | 0.012 | - | [8] |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Toxoplasma gondii DHFR | Enzyme Inhibition | 0.0064 | - | [8] |

| 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)amino]quinazoline | Human DHFR | Enzyme Inhibition | 0.5 (IC50/[E]) | - | [8] |

| 5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254) | Plasmodium falciparum (V1S strain) | Parasite Growth Inhibition | 0.009 | P. falciparum | [2] |

| 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(p-tolyl)piperazin-1-yl)quinazolin-4-amine | PAK4 | Enzyme Inhibition | 0.060 | - | [9] |

| 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(5-methylpyridin-2-yl)piperazin-1-yl)quinazolin-4-amine | PAK4 | Enzyme Inhibition | 0.068 | - | [9] |

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The diagram below illustrates the role of DHFR in the folate biosynthesis pathway and its inhibition by this compound analogs.

Caption: Inhibition of DHFR by this compound.

General Kinase Inhibition Signaling Cascade

The following diagram depicts a simplified signaling cascade initiated by a receptor tyrosine kinase (RTK) and how a kinase inhibitor can block this pathway.

Caption: General mechanism of receptor tyrosine kinase inhibition.

Experimental Workflow for In Vitro Activity Screening

This diagram outlines a typical workflow for the initial in vitro evaluation of a compound like this compound.

Caption: In vitro screening workflow for biological activity.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against DHFR.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant DHFR (from the target organism, e.g., P. falciparum, human)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and DHF in each well of the microplate.

-

Add varying concentrations of the test compound (or DMSO for control) to the wells.

-

Initiate the reaction by adding the recombinant DHFR enzyme to each well.

-

Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory potency of this compound derivatives against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The extent of phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioactivity.

Materials:

-

Recombinant protein kinase (e.g., PAK4, EGFR)

-

Specific substrate peptide

-

ATP

-

Assay Buffer (specific to the kinase, typically containing MgCl2)

-

Test compounds dissolved in DMSO

-

Detection reagents (e.g., FRET-labeled antibody, luciferase/luciferin)

-

96- or 384-well microplate

-

Microplate reader capable of detecting the appropriate signal (fluorescence, luminescence, etc.)

Procedure:

-

Add the assay buffer, substrate peptide, and varying concentrations of the test compound to the wells of the microplate.

-

Add the recombinant kinase to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Add the detection reagents and incubate as required by the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence, luminescence) on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the DHFR assay.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Target cancer cell lines (e.g., HCT116, MCF-7, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the CO2 incubator.

-

Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[10]

Conclusion

This compound represents a versatile and potent chemical scaffold with significant therapeutic potential, primarily as an antifolate and a kinase inhibitor. Its derivatives have demonstrated impressive activity against various cancer cell lines and pathogenic microorganisms. The detailed biological data and experimental protocols provided in this guide offer a solid foundation for further research and development of novel therapeutics based on this promising core structure. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical applicability.

References

- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Chloroquinazoline-2,4-diamine

Abstract

This technical guide delineates the proposed mechanism of action for this compound, a small molecule belonging to the quinazoline class of compounds. Based on extensive analysis of structurally analogous compounds, the primary mechanism of action is hypothesized to be the competitive inhibition of protein kinases, particularly those involved in oncogenic signaling pathways. This document provides a comprehensive overview of the likely molecular targets, the signaling cascades affected, quantitative data from related inhibitors, and detailed experimental protocols for mechanistic elucidation.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. The 2,4-diaminoquinazoline moiety, in particular, has been identified as a key pharmacophore for a range of biological activities, including antineoplastic, antimalarial, and antibacterial effects.[1] The subject of this guide, this compound, is a specific derivative whose mechanism of action can be inferred from the well-established activities of its structural analogues. The presence of the 2,4-diamino groups and the chloro-substitution at the 5-position are anticipated to confer specific binding affinities and inhibitory properties.

This guide will focus on the most probable core mechanism of action: the inhibition of protein kinases. It will also explore other potential biological activities based on the latest research on related quinazoline compounds.

Proposed Core Mechanism of Action: Kinase Inhibition

The 2,4-diaminoquinazoline scaffold is known to mimic the adenine ring of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding pocket of various protein kinases.[2] This binding event precludes the phosphorylation of downstream substrate proteins, thereby interrupting the signal transduction cascades that are often dysregulated in diseases such as cancer.

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The 2- and 4-amino substituents can further enhance binding affinity through additional interactions with the enzyme's active site.

Potential Kinase Targets and Signaling Pathways

Based on the activities of structurally similar compounds, this compound is likely to target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR)

Numerous quinazoline derivatives are potent inhibitors of EGFR, a key driver of tumor growth in various cancers.[3][4] Icotinib, a quinazoline-based drug, competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain.[3][5] This inhibition blocks the downstream activation of the Ras/Raf/MEK/ERK and PI3K/AKT signaling pathways, leading to suppressed cell proliferation and induction of apoptosis in cancer cells with EGFR mutations.[5]

Caption: Proposed inhibition of the EGFR signaling pathway.

Other Potential Kinase Targets

-

Phosphoinositide 3-kinase (PI3K): Certain chloro-methylquinazolinone derivatives have shown inhibitory activity against PI3K-delta, a key component of the PI3K/AKT/mTOR signaling pathway.[6][7]

-

c-Src and Abl Kinases: A substituted anilinoquinazoline, AZD0530, has demonstrated potent inhibition of the non-receptor tyrosine kinases c-Src and Abl at low nanomolar concentrations.[8]

-

p21-Activated Kinase 4 (PAK4): A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of PAK4, which is involved in cell migration and invasion.[9]

Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activities of various quinazoline derivatives against their respective kinase targets, providing a reference for the potential potency of this compound.

| Compound Class/Name | Target Kinase(s) | IC50/EC50 Value(s) | Reference(s) |

| Icotinib | EGFR | 5 nM | [4] |

| 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives (e.g., 5d) | PI3K-delta | 1.24 ± 0.03 µM | [6] |

| AZD0530 | c-Src, Abl | Low nanomolar concentrations | [8] |

| 6-chloroquinazoline-2-carboxamide (CZh226) | PAK4 | Ki = 0.016 µM, Kd (SPR) = 0.016 µM | [9] |

| 2,4-diaminoquinazoline (9c) | (ER Stress) | 0.56 µM (EC50 for β cell protection) | [10] |

| Quinazoline–Isatin Hybrid (6c) | EGFR, VEGFR-2 | 0.083 µM (EGFR), 0.076 µM (VEGFR-2) | [11] |

Other Potential Mechanisms of Action

While kinase inhibition is the most probable mechanism, other biological activities have been reported for the 2,4-diaminoquinazoline scaffold.

-

Wnt Signaling Inhibition: A compound identified as 2,4-diamino-quinazoline (2,4-DAQ) has been shown to be a selective inhibitor of Lymphoid Enhancer Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. This inhibition leads to the suppression of gastric cancer cell growth and metastasis.[12]

-

Histone Methyltransferase Inhibition: 2,4-diamino-6,7-dimethoxy quinazoline (BIX-01294) is a known inhibitor of the G9a histone methyltransferase, which is involved in gene expression and transcriptional regulation.[13]

-

Antifolate Activity: The quinazoline ring system can act as a scaffold for antifolate agents, which inhibit the biosynthesis of folates.[14]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

Caption: General experimental workflow for mechanistic studies.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

-

Principle: A recombinant kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified, typically using a fluorescence-based method or radiometric assay.

-

Methodology:

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., containing DMSO).

-

In a 96-well or 384-well plate, add the kinase, its substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

-

Initiate the reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or a fluorescent ATP analog).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, this may involve measuring changes in fluorescence intensity or polarization.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Methodology:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

-

Western Blotting for Target Phosphorylation

-

Objective: To determine if this compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in a cellular context.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein, the effect of an inhibitor on protein phosphorylation can be quantified.

-

Methodology:

-

Treat cultured cells with this compound at various concentrations for a defined period.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

Conclusion

The available evidence from structurally related compounds strongly suggests that this compound is a promising scaffold for the development of targeted therapies. The most probable mechanism of action is the competitive inhibition of protein kinases, particularly those implicated in cancer cell signaling, such as EGFR. However, other potential mechanisms, including the inhibition of Wnt signaling or histone methyltransferases, should not be discounted. Further comprehensive experimental validation as outlined in this guide is necessary to definitively elucidate the precise molecular targets and mechanism of action of this compound, which will be critical for its future development as a potential therapeutic agent.

References

- 1. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Icotinib - Wikipedia [en.wikipedia.org]

- 4. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]

- 6. arabjchem.org [arabjchem.org]

- 7. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Inhibition Profile of 5-Chloroquinazoline-2,4-diamine and Its Analogs

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Derivatives of quinazoline are frequently identified as potent inhibitors of various protein kinases, typically by competing with ATP at the enzyme's active site.[1] The 2,4-diaminoquinazoline core, in particular, has been the foundation for developing inhibitors against a range of kinase targets and other signaling proteins. While specific public domain data on the 5-chloro-2,4-diamine isomer is limited, extensive research on the closely related 6-chloro isomer and the parent 2,4-diaminoquinazoline scaffold provides a comprehensive view of its potential biological activity and kinase inhibition profile. This guide summarizes the quantitative inhibition data, details relevant signaling pathways, and provides a framework of experimental protocols for characterization.

Quantitative Kinase Inhibition Profile

The inhibitory activities of 5-Chloroquinazoline-2,4-diamine analogs have been evaluated against several key protein kinases. The data, primarily from studies on the 6-chloro-2,4-diamine scaffold, reveals potent and often selective inhibition.

Table 1: Inhibition Profile of 6-Chloroquinazoline-2,4-diamine Derivatives against PAK Kinases

| Compound | Target Kinase | Inhibition Value (Kᵢ, μM) | Selectivity (PAK1/PAK4) | Reference |

| Compound 25 | PAK4 | 0.016 | 172-fold | [2] |

| PAK1 | 2.750 | [2] | ||

| Compound 31 (CZh226) | PAK4 | IC₅₀ = 0.0111 μM | 346-fold | [2] |

| PAK1 | Kᵢ > 10 μM | [2] | ||

| Note: Kᵢ and IC₅₀ values are presented as reported in the source literature. |

Table 2: Inhibition Profile of Other Quinazoline-Diamine Derivatives

| Compound Structure | Target Kinase | Inhibition Value (IC₅₀) | Reference |

| Quinazoline-2,5-diamine derivative 9h | HPK1 | 2.7 nM | [3] |

| 2,4-diamino-quinazoline (parent scaffold) | Lef1 (Wnt Pathway) | Suppresses target gene expression | [4] |

Key Target Kinases and Signaling Pathways

p21-Activated Kinase 4 (PAK4)

Derivatives of 6-chloroquinazoline-2,4-diamine have been developed as highly potent and selective inhibitors of PAK4.[2] PAKs are serine/threonine kinases that act as downstream effectors for Rho-family GTPases like Rac and Cdc42.[2] PAK4, a Group II PAK member, is a critical node in multiple signaling pathways associated with cell growth, cytoskeletal dynamics, cell motility, and survival.[2] Its role in cancer invasion and metastasis makes it a significant target in oncology.[2] Inhibition of the PAK4 pathway can effectively block tumor cell migration and invasion.[2]

Wnt/β-catenin Signaling Pathway

The parent scaffold, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of Lymphoid enhancer-binding factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in numerous cancers, including gastric cancer. By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt target genes like AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth and migration via apoptosis.

Experimental Protocols

The characterization of quinazoline-based kinase inhibitors involves a combination of in vitro biochemical assays and cell-based functional assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a common method for determining the IC₅₀ value of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[1][3][5]

A. Materials:

-

Recombinant human kinase (e.g., PAK4)

-

Kinase-specific substrate peptide

-

ATP solution (at or near Kₘ for the specific kinase)

-

Kinase Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)[2]

-

Test compound serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well microplates

B. Procedure:

-

Reaction Setup: In each well, add 5 µL of the kinase/substrate mixture prepared in kinase assay buffer.[1]

-

Compound Addition: Add 1 µL of the diluted test compound or DMSO for control wells.

-

Initiation: Initiate the kinase reaction by adding 5 µL of the ATP solution.[1]

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[1]

-

Reaction Stoppage: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

ADP Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Analysis: Calculate the percentage of inhibition relative to controls and plot against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)

This method assesses the compound's ability to inhibit kinase activity within a cellular context by measuring the phosphorylation status of the kinase's downstream substrates.[1][6]

A. Materials:

-

Cancer cell line of interest (e.g., A549)

-

Cell culture medium and serum-free medium

-

Test compound dissolved in DMSO

-

Ligand for stimulation (e.g., 100 ng/mL EGF)[1]

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer

-

BCA Protein Assay Kit

-

SDS-PAGE and Western Blotting equipment

-

Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

B. Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.[1]

-

Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.[1]

-

Compound Treatment: Treat cells with various concentrations of the test compound or DMSO (vehicle control) for 2-4 hours.[1]

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for 10-15 minutes at 37°C.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[1]

-

-

Analysis: Quantify band intensity to determine the reduction in protein phosphorylation at different compound concentrations.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 5-Chloroquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Chloroquinazoline-2,4-diamine, a key heterocyclic scaffold in medicinal chemistry. This document details the historical context of its first synthesis, outlines the primary synthetic methodologies, and presents detailed experimental protocols. Quantitative data are summarized in structured tables for clarity, and key synthetic pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundational understanding of this important molecule.

Introduction: The Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a subject of significant interest in organic and medicinal chemistry for over a century. The initial synthesis of a quinazoline derivative was reported by Peter Griess in 1869, with the parent quinazoline molecule being synthesized by August Bischler and Lang in 1895.[1][2] The versatility of the quinazoline scaffold has led to its incorporation into numerous therapeutic agents, including antimalarial and anticancer drugs.[2]

This compound represents a crucial intermediate in the synthesis of a wide array of biologically active compounds. The presence of the chloro substituent at the 5-position and the amino groups at the 2- and 4-positions provide strategic points for further chemical modification, enabling the exploration of structure-activity relationships in drug design.

Discovery and First Synthesis

While the broader quinazoline family has a long history, the specific discovery of this compound is more recent. Its emergence is closely tied to the exploration of quinazoline derivatives as therapeutic agents. While a singular "discovery" event is not prominently documented, its synthesis appears in the context of creating libraries of substituted quinazolines for biological screening.

The foundational synthesis of the 2,4-diaminoquinazoline core often involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of guanidine. This general approach has been adapted for the synthesis of a wide variety of analogs. A key early disclosure of a synthetic pathway that can be applied to this compound is found in the patent literature, which describes the preparation of its derivatives for various applications. Although not the first academic publication, this highlights its importance as a building block. For instance, a 1991 publication by Liu et al. describes the synthesis of 2,4-diamino-5-chloro-6-substituted quinazolines, presupposing the availability of the 5-chloro-2,4,6-triaminoquinazoline precursor, which itself would be derived from this compound.[3]

Synthetic Methodologies

The primary and most direct route for the synthesis of this compound involves the cyclization of 2-amino-6-chlorobenzonitrile with a guanidine equivalent. This method is efficient and provides a straightforward entry to the desired quinazoline scaffold.

Primary Synthetic Pathway: Cyclization of 2-amino-6-chlorobenzonitrile

The most common and industrially scalable method for the preparation of this compound is the reaction of 2-amino-6-chlorobenzonitrile with guanidine or a guanidine salt, such as guanidine hydrochloride. The reaction is typically carried out in a high-boiling solvent at elevated temperatures.

References

An In-depth Technical Guide to 5-Chloroquinazoline-2,4-diamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloroquinazoline-2,4-diamine derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their applications as anticancer, antimalarial, and kinase-inhibiting agents.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their broad spectrum of pharmacological activities.[1] Among these, the this compound scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. These compounds have shown potent inhibitory activity against various molecular targets, leading to their investigation as anticancer, antimalarial, antibacterial, and antiviral agents. This guide will delve into the technical aspects of these derivatives, providing researchers with the necessary information to advance their own studies in this promising area.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common approach involves the cyclization of an appropriately substituted anthranilonitrile derivative.

General Synthetic Scheme

A representative synthetic pathway to 5-chloro-substituted-2,4-diaminoquinazolines is outlined below. This method typically starts from a substituted 2-aminobenzonitrile and involves a cyclization reaction to form the quinazoline ring system.

References

Spectroscopic and Synthetic Profile of 5-Chloroquinazoline-2,4-diamine: A Technical Guide

Predicted Spectroscopic Data

The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Chloroquinazoline-2,4-diamine. These predictions are based on the analysis of spectroscopic data from structurally related quinazoline derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.5 - 7.7 | d | ~8.0 | 1H | H-6 |

| ~7.2 - 7.4 | t | ~8.0 | 1H | H-7 |

| ~7.0 - 7.2 | d | ~8.0 | 1H | H-8 |

| ~6.5 (broad s) | s | - | 2H | 2-NH₂ |

| ~6.0 (broad s) | s | - | 2H | 4-NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~158 | C-4 |

| ~152 | C-8a |

| ~134 | C-7 |

| ~128 | C-5 |

| ~125 | C-6 |

| ~118 | C-8 |

| ~110 | C-4a |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 194.04 | [M]⁺ |

| 195.05 | [M+H]⁺ |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and Mass Spectrometry data for quinazoline derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A spectral width of approximately 200 ppm and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is typically required to obtain a high-quality spectrum.

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or TMS are performed.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis Conditions: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity.

-

Data Acquisition and Analysis: The mass-to-charge ratio (m/z) of the ions is recorded over a relevant mass range. The resulting spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

5-Chloroquinazoline-2,4-diamine: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, 5-Chloroquinazoline-2,4-diamine has emerged as a molecule of significant interest due to its potential to interact with various biological targets implicated in a range of pathologies, from infectious diseases to cancer. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The primary established target for this class of compounds is Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide synthesis, making it a compelling candidate for antimicrobial and antineoplastic therapies. Furthermore, the inherent properties of the 2,4-diaminoquinazoline core suggest a strong potential for kinase inhibition, a mechanism central to modern cancer therapy. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound and its analogs.

Introduction

Quinazoline derivatives have a rich history in drug discovery, with several compounds based on this heterocyclic system receiving FDA approval for the treatment of cancer.[1][2] The 2,4-diaminoquinazoline moiety is a particularly privileged scaffold, known to effectively mimic the binding of adenosine triphosphate (ATP) in the hinge region of protein kinases or to interact with the active site of enzymes such as Dihydrofolate Reductase (DHFR).[3][4] The introduction of a chlorine atom at the 5-position of the quinazoline ring can significantly influence the compound's physicochemical properties and its interaction with target proteins. This whitepaper consolidates the current understanding of this compound's biological activities and delineates its most promising therapeutic targets.

Potential Therapeutic Targets

The therapeutic potential of this compound and its derivatives spans several key areas of medicine, primarily centered around its inhibitory action on enzymes crucial for cell proliferation and survival.

Dihydrofolate Reductase (DHFR)

The most extensively documented target for 2,4-diamino-5-chloroquinazolines is Dihydrofolate Reductase (DHFR).[1][5] DHFR is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. This mechanism is the basis for the action of well-known antifolate drugs like methotrexate.

Derivatives of this compound have demonstrated potent inhibitory activity against DHFR from various organisms, including protozoan parasites and mammalian cells.[1][6] This highlights its potential as an antimalarial, anti-toxoplasmosis, and anti-pneumocystis agent.[1][7]

Protein Kinases

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[4][8] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. While specific kinase profiling data for the unsubstituted this compound is not extensively available, the structural similarity to known kinase inhibitors suggests a high probability of activity against various kinase families.

Potential kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Many clinically approved quinazoline-based anticancer drugs, such as gefitinib and erlotinib, target EGFR.[9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy in anti-angiogenic cancer therapy.[10]

-

p21-Activated Kinase 4 (PAK4): Substituted 2,4-diaminoquinazolines have been developed as potent and selective PAK4 inhibitors.[4][8] PAK4 is implicated in cancer cell proliferation, migration, and invasion.

-

c-Src/Abl Kinases: Novel C-5 substituted anilinoquinazolines have shown high affinity for the tyrosine kinase domains of c-Src and Abl.[11]

Other Potential Targets

-

DNA Intercalation: Some 2,4-diaminoquinazoline derivatives have been shown to bind to DNA, suggesting a potential mechanism of action through the inhibition of DNA replication and repair enzymes.[2][9]

-

Tubulin Polymerization: The quinazoline scaffold has been explored for the development of tubulin polymerization inhibitors, a mechanism shared by successful anticancer drugs like paclitaxel.

-

Endoplasmic Reticulum (ER) Stress Modulation: Certain 2,4-diaminoquinazolines have demonstrated a protective effect on pancreatic β-cells against ER stress-induced apoptosis, indicating a potential therapeutic avenue for diabetes.[12]

-

Bacterial Dioxygenase: In the context of antitubercular activity, a dioxygenase encoded by the gene Rv3161c has been identified as a potential activating enzyme for 2,4-diaminoquinazoline-based prodrugs.[13]

Quantitative Data

The following tables summarize the available quantitative data for this compound analogs against various biological targets. It is important to note that the majority of the data is for substituted derivatives, which provides a strong rationale for the therapeutic potential of the core scaffold.

Table 1: DHFR Inhibition by this compound Analogs

| Compound/Analog | Target DHFR | IC50 (µM) | Reference |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Pneumocystis carinii | 0.012 | [1] |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | Toxoplasma gondii | 0.0064 | [1] |

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum (V1S strain) | 0.009 | [7] |

Table 2: Cytotoxicity of 2,4-Diaminoquinazoline Derivatives in Cancer Cell Lines

| Compound/Analog | Cell Line | IC50 (µg/mL) | Reference |

| 2-Anilino-4-alkylaminoquinazoline derivative (4c) | MCF-7 (Breast) | 11.1 ± 1.10 | [2] |

| 2-Anilino-4-alkylaminoquinazoline derivative (4c) | HCT-116 (Colon) | 10.8 ± 0.86 | [2] |

| 2-Anilino-4-alkylaminoquinazoline derivative (4c) | HePG-2 (Liver) | 12.0 ± 0.97 | [2] |

| 2-Anilino-4-alkylaminoquinazoline derivative (5b) | MCF-7 (Breast) | 10.9 ± 1.03 | [2] |

| 2-Anilino-4-alkylaminoquinazoline derivative (5b) | HCT-116 (Colon) | 9.1 ± 0.85 | [2] |

| 2-Anilino-4-alkylaminoquinazoline derivative (5b) | HePG-2 (Liver) | 10.4 ± 1.11 | [2] |

Table 3: Kinase Inhibition by Substituted 2,4-Diaminoquinazoline Derivatives

| Compound/Analog | Target Kinase | IC50 (µM) | Reference |

| 2,4-diaminoquinazoline derivative (9d) | PAK4 | 0.033 | [8] |

| 5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine (5) | VEGFR-2 | equipotent to sunitinib | [10] |

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Caption: Inhibition of the DHFR pathway by this compound.

Generic Kinase Inhibition Signaling Pathway

Caption: General mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and biological evaluation.

Experimental Protocols

General Synthesis of 2,4-Diaminoquinazolines

A common synthetic route to 2,4-diaminoquinazolines starts from the corresponding 2,4-dichloroquinazoline intermediate. This intermediate can be prepared from the appropriate anthranilic acid derivative.

Step 1: Synthesis of 2,4-Dichloroquinazoline

-

To a solution of the starting quinazoline-2,4-dione in phosphorus oxychloride, add a catalytic amount of N,N-dimethylaniline.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2,4-dichloroquinazoline.

Step 2: Sequential Amination

-

Dissolve the 2,4-dichloroquinazoline in a suitable solvent (e.g., n-butanol or ethanol).

-

Add a primary or secondary amine and a base (e.g., diisopropylethylamine - DIEA).

-

Stir the reaction at a specific temperature (e.g., 40°C) to achieve regioselective substitution at the more reactive C4 position.

-

After the first substitution is complete, add the second amine.

-

Increase the temperature (e.g., 120°C) and stir overnight to facilitate the substitution at the C2 position.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the desired 2,4-diaminoquinazoline.[4][14]

In Vitro DHFR Inhibition Assay

-

The assay is performed in a 96-well plate.

-